Acetic acid, 2-(2-pyridinylmethylene)hydrazide
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Overview
Description
Acetic acid, 2-(2-pyridinylmethylene)hydrazide: is an organic compound with the molecular formula C9H11N3O It is a derivative of acetic acid and contains a pyridine ring, making it a valuable compound in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(2-pyridinylmethylene)hydrazide typically involves the reaction of hydrazine derivatives with pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid, 2-(2-pyridinylmethylene)hydrazide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are primarily hydrazine derivatives.
- Substitution reactions yield various substituted pyridine compounds .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Used in the study of enzyme inhibition and protein interactions .
Medicine:
- Explored for its potential use in drug development, particularly in designing new therapeutic agents.
- Studied for its anti-inflammatory and anticancer activities .
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of acetic acid, 2-(2-pyridinylmethylene)hydrazide involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. The compound’s ability to inhibit enzymes and disrupt cellular processes is attributed to its unique chemical structure and reactivity .
Comparison with Similar Compounds
- 2-Acetylpyridine hydrazone
- Pyridine-2-carboxaldehyde hydrazone
- Isonicotinic acid hydrazide
Comparison:
- Acetic acid, 2-(2-pyridinylmethylene)hydrazide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
- Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
101259-13-6 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethylideneamino)acetamide |
InChI |
InChI=1S/C8H9N3O/c1-7(12)11-10-6-8-4-2-3-5-9-8/h2-6H,1H3,(H,11,12) |
InChI Key |
SDMNYPICHWANBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN=CC1=CC=CC=N1 |
Origin of Product |
United States |
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